molecular formula C30H51N11O9 B14196485 Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-L-prolylglycine CAS No. 851367-63-0

Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-L-prolylglycine

Cat. No.: B14196485
CAS No.: 851367-63-0
M. Wt: 709.8 g/mol
InChI Key: CCQXQYOOWLDDOH-TUFLPTIASA-N
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Description

Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-L-prolylglycine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may employ techniques like high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-L-prolylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives and coupling agents like HATU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-L-prolylglycine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-L-prolylglycine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, such as:

    Enzyme Inhibition: The peptide can inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It can bind to cell surface receptors, triggering downstream signaling cascades.

    Protein-Protein Interactions: The peptide can influence the formation or disruption of protein complexes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-L-prolylglycine is unique due to its specific sequence and structural complexity. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specialized biological activities.

Properties

CAS No.

851367-63-0

Molecular Formula

C30H51N11O9

Molecular Weight

709.8 g/mol

IUPAC Name

2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C30H51N11O9/c1-17(2)12-19(29(50)41-11-5-7-20(41)27(48)37-16-25(45)46)38-23(43)14-36-26(47)18(6-3-9-34-30(32)33)39-28(49)21-8-4-10-40(21)24(44)15-35-22(42)13-31/h17-21H,3-16,31H2,1-2H3,(H,35,42)(H,36,47)(H,37,48)(H,38,43)(H,39,49)(H,45,46)(H4,32,33,34)/t18-,19-,20-,21-/m0/s1

InChI Key

CCQXQYOOWLDDOH-TUFLPTIASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CNC(=O)CN

Origin of Product

United States

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